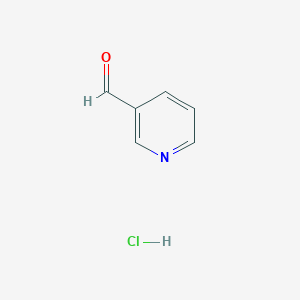

Nicotinaldehydehydrochloride

Description

Significance and Research Imperatives of Nicotinaldehyde Hydrochloride

The primary significance of Nicotinaldehyde hydrochloride in academic research lies in its role as a versatile precursor and intermediate in organic synthesis. ontosight.ai It serves as a fundamental building block for the creation of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.comgoogle.comchangfengchem.com For instance, it is a key reagent in the synthesis of certain insecticides. google.com

Furthermore, the aldehyde group attached to the pyridine (B92270) ring makes it a subject of interest in medicinal chemistry. Research has extensively investigated nicotinaldehyde and its derivatives as potent inhibitors of nicotinamidases (also known as PncA), enzymes crucial in the NAD+ salvage pathway in various organisms, including pathogens. nih.govbangor.ac.uknih.gov This inhibitory action presents a compelling imperative for developing new therapeutic agents against a range of diseases. Studies have explored derivatives like nicotinaldehyde thiosemicarbazone for their potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The compound and its variants are also studied for their effects on plant pathogenic fungi, highlighting their relevance in agricultural science. frontiersin.org

Historical Context of Nicotinaldehyde Hydrochloride Research and Methodological Evolution

Historically, research involving Nicotinaldehyde hydrochloride has been closely tied to the development of synthetic methodologies for nicotinaldehyde itself. Early synthesis methods involved the hydrogenation of 3-cyanopyridine (B1664610). However, these processes often required strongly acidic conditions, using reagents like sulfuric or oxalic acid, which led to low yields and corrosion of the nickel catalysts and reaction vessels. google.comgoogle.com A significant issue with using hydrochloric acid in these older processes was the production of corrosive ammonium (B1175870) chloride. google.com

The evolution of synthetic methods has been driven by the need for more economical, efficient, and environmentally acceptable processes. Subsequent research led to improved techniques for the catalytic hydrogenation of 3-cyanopyridine in the presence of Raney-nickel under milder conditions, utilizing carboxylic acids to buffer the reaction and prevent catalyst corrosion, resulting in higher yields and selectivity. google.comgoogle.com More recently, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to synthesize novel nicotinaldehyde derivatives, expanding the chemical space for research. researchgate.netnih.gov

The evolution of analytical methodologies has also been critical. Early characterization would have relied on classical techniques. Modern research employs a suite of advanced analytical tools to ensure the identity, purity, and structure of Nicotinaldehyde hydrochloride and its derivatives. High-Performance Liquid Chromatography (HPLC) is frequently used for quantitative analysis and to monitor reaction progress. google.comnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible spectroscopy, are indispensable for structural elucidation. researchgate.netnih.gov The development of these analytical methods follows the broader trend in the pharmaceutical industry towards an Analytical Quality by Design (AQbD) approach, which emphasizes a lifecycle, risk-based strategy for method development and validation to ensure they are fit for purpose. pharmtech.com

Current Research Landscape and Emerging Directions for Nicotinaldehyde Hydrochloride

The current research landscape for Nicotinaldehyde hydrochloride and its parent compound is vibrant and multifaceted. A major focus remains on its role as a mechanism-based inhibitor of nicotinamidase enzymes. nih.gov Kinetic studies have shown that nicotinaldehyde is a potent competitive inhibitor for nicotinamidases from various sources, including pathogens like Plasmodium falciparum and Streptococcus pneumoniae. nih.govnih.gov The inhibition mechanism is believed to involve the formation of a reversible thiohemiacetal complex with a key cysteine residue in the enzyme's active site. nih.gov This line of inquiry is crucial for the rational design of new drugs targeting NAD+ biosynthesis pathways.

Emerging research directions include:

Novel Antifungal Agents: Studies are investigating the effects of nicotinaldehyde on plant pathogenic fungi like Fusarium oxysporum, where it acts as an inhibitor of NAD+ biosynthesis, leading to reduced germination and growth. frontiersin.org Derivatives such as pyridinecarbaldehyde phenylhydrazones are being synthesized and evaluated for broad-spectrum antifungal activity. acs.org

Advanced Synthesis of Derivatives: Researchers continue to develop efficient catalytic systems, like Pd(0)-catalyzed Suzuki coupling reactions, to create new nicotinaldehyde derivatives with potential biological activities. researchgate.netnih.govresearchgate.net These studies often combine synthesis with computational analysis, such as Density Functional Theory (DFT) and molecular docking, to predict and understand the properties of the new compounds. researchgate.netresearchgate.net

Biocidal and Agrochemical Applications: Nicotinaldehyde is an intermediate in the synthesis of agrochemicals like the insecticide Pymetrozine. changfengchem.com The development of novel derivatives continues to be an area of interest for creating new crop protection agents.

Scope and Objectives of the Academic Review on Nicotinaldehyde Hydrochloride

This academic review is strictly focused on the chemical compound Nicotinaldehyde hydrochloride and its immediate parent compound, nicotinaldehyde, within the context of academic research. The primary objective is to provide a structured overview of its chemical significance, the historical progression of its synthesis and analysis, and the current and future directions of research involving this compound. The scope is confined to its role as a synthetic intermediate and a tool in chemical biology and medicinal chemistry research. This review explicitly excludes any discussion of dosage, administration, or specific safety and adverse effect profiles, concentrating solely on the fundamental scientific and academic aspects of the compound.

Data Tables

Table 1: Physicochemical Properties of Nicotinaldehyde Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 65520-07-2 bldpharm.com |

| Molecular Formula | C₆H₆ClNO bldpharm.com |

| Molecular Weight | 143.57 g/mol bldpharm.com |

| IUPAC Name | pyridine-3-carbaldehyde;hydrochloride |

| Physical Form | Solid sigmaaldrich.cn |

Table 2: Physicochemical Properties of Nicotinaldehyde

| Property | Value |

|---|---|

| CAS Number | 500-22-1 lookchem.comchangfengchem.com |

| Molecular Formula | C₆H₅NO lookchem.comchangfengchem.com |

| Molecular Weight | 107.11 g/mol lookchem.comchangfengchem.com |

| Appearance | Clear brown-yellow liquid lookchem.com |

| Boiling Point | 97 °C / 15 mmHg changfengchem.com |

| Melting Point | 8 °C lookchem.comchangfengchem.com |

| Density | 1.141 g/mL at 20 °C lookchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

pyridine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C6H5NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-5H;1H |

InChI Key |

ZDMMTAAULATCPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Nicotinaldehydehydrochloride

Classical Approaches in Nicotinaldehyde Hydrochloride Synthesis

Traditional methods for synthesizing nicotinaldehyde primarily rely on the chemical modification of readily available pyridine (B92270) derivatives, such as 3-cyanopyridine (B1664610) or 3-methylpyridine (B133936) (3-picoline). These methods often involve multiple steps and have been the focus of extensive optimization to improve efficiency and yield.

Multi-step Reaction Sequences and Pathway Elucidation

Several well-established pathways are utilized for the laboratory and industrial-scale synthesis of nicotinaldehyde.

Hydrogenation of 3-Cyanopyridine: One of the most common methods is the catalytic hydrogenation of 3-cyanopyridine. This reaction reduces the nitrile group to an aldehyde. Historically, this process involved strongly acidic conditions, using mineral acids like sulfuric acid or oxalic acid with a Raney-nickel catalyst. google.com The strong acid poisons the catalyst to suppress the formation of by-products. google.com An alternative approach uses a palladium on carbon (Pd/C) catalyst. chemicalbook.com A process described in a U.S. patent involves the controlled hydrogenation of 3-cyanopyridine in an aqueous solution of hydrochloric acid using a palladium on carbon catalyst, directly yielding the hydrochloride salt of the intermediate imine, which is then hydrolyzed to nicotinaldehyde. acs.org

Oxidation of 3-Methylpyridine (3-Picoline): Another classical route starts with the oxidation of 3-methylpyridine. Various oxidizing agents can be employed for this transformation. However, controlling the reaction to prevent over-oxidation to nicotinic acid can be a challenge.

Chlorination and Hydrolysis of 3-Methylpyridine: A robust two-step method involves the chlorination of 3-methylpyridine to form 3-(dichloromethyl)pyridine, followed by catalytic hydrolysis to yield nicotinaldehyde. acs.org This pathway avoids the use of heavy metal oxidants and can produce high yields. The hydrolysis step is typically conducted in water with a catalyst like calcium carbonate, which also neutralizes the hydrochloric acid formed during the reaction. acs.org

Vapor-Phase Reaction of 3-Cyanopyridine: A different approach involves the vapor-phase interaction of 3-cyanopyridine with formic acid and water over a thoria-alumina catalyst at high temperatures (400–500 °C). google.com This method provides a pathway to 3-pyridinecarboxaldehyde (B140518) from readily available materials. google.com

Optimization of Reaction Conditions for Enhanced Formation of Nicotinaldehyde Hydrochloride

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring economic viability. Significant research has focused on refining the classical synthesis routes.

For the hydrogenation of 3-cyanopyridine, early methods using strong mineral acids like sulfuric or hydrochloric acid suffered from low yields and corrosion of the nickel catalyst and reaction vessels. google.com A key optimization, detailed in European Patent EP0613888A1, was the substitution of strong mineral acids with carboxylic acids, such as acetic acid. google.com This change was found to prevent the formation of corrosive ammonium (B1175870) chloride, reduce catalyst poisoning, and significantly increase both yield and selectivity under milder conditions. google.com

The table below summarizes optimized conditions for this improved hydrogenation process. google.com

| Parameter | Optimized Value/Range | Rationale/Benefit |

|---|---|---|

| Catalyst | Raney-nickel | Effective for nitrile reduction. |

| Acid Medium | Aqueous Carboxylic Acid (e.g., Acetic Acid) | Reduces corrosion and catalyst poisoning compared to mineral acids. google.com |

| Hydrogen Pressure | 1 bar | Milder reaction conditions. google.com |

| Temperature | Room Temperature | Improved energy efficiency and safety. google.com |

| Aldehyde Yield | Up to 93.3% | High efficiency and selectivity. google.com |

| Step | Parameter | Optimized Value | Result |

|---|---|---|---|

| Chlorination | Reactant | 3-Methylpyridine, Chlorine Gas | Yield of intermediate: 98.0% acs.org |

| Temperature | 137°C - 142°C | ||

| Hydrolysis | Temperature | 115°C | Overall Yield: 96% acs.org Purity: 99.3% acs.org |

| Catalyst | Calcium Carbonate | ||

| Water Ratio | 4:1 mass ratio to chlorinated solution | ||

| Catalyst Ratio | 1.1:1 molar ratio to intermediate |

Advanced Synthetic Techniques for Nicotinaldehyde Hydrochloride

Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally benign and suitable for scalable, continuous production.

Green Chemistry Principles in Nicotinaldehyde Hydrochloride Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of nicotinaldehyde synthesis, this involves moving away from harsh reagents and reaction conditions.

The aforementioned optimized hydrogenation of 3-cyanopyridine using carboxylic acids instead of strong mineral acids is a prime example of applying green chemistry principles. google.com This process offers several advantages that align with a more sustainable approach:

Corrosion Prevention: It avoids the use of highly corrosive mineral acids and prevents the formation of corrosive by-products like ammonium chloride. google.com

Improved Selectivity: The milder conditions lead to higher reaction selectivity, reducing the quantity of side-products and subsequent waste. google.com

Reduced Catalyst Use: The process requires a very low concentration of the nickel catalyst. google.com

Elimination of Expensive/Toxic Metals: The method successfully uses Raney-nickel, avoiding the need for more expensive and less environmentally friendly catalysts, such as rhodium. google.comgoogle.com

Other green approaches applicable to pyridine derivative synthesis include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. acs.org

Continuous Flow and Microreactor Technologies for Nicotinaldehyde Hydrochloride Production

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Several patented processes for nicotinaldehyde synthesis note that the reaction can be conducted in a continuous manner, even if a batchwise process is sometimes preferred for specific applications. google.comgoogle.com

Photochemical and Electrochemical Routes to Nicotinaldehyde Hydrochloride

Photochemical and electrochemical methods represent frontier approaches in organic synthesis, often providing unique reactivity under mild conditions by using light or electricity to drive reactions.

Photochemical Synthesis: This technique uses light energy to activate molecules and initiate chemical reactions. While photochemical methods are used for various organic transformations, their specific application for the direct synthesis of nicotinaldehyde from common precursors is not widely documented in the available literature. Research has explored the photochemical isomerization of related compounds like isonicotinaldehyde oxime, demonstrating the potential of photolysis in modifying pyridine derivatives. dtic.mil

Electrochemical Synthesis: Electrosynthesis employs electrical current to facilitate oxidation or reduction reactions, often eliminating the need for conventional chemical reagents. This aligns well with green chemistry principles by minimizing waste. As with photochemical routes, specific and high-yield electrochemical methods for the primary synthesis of nicotinaldehyde are not extensively reported. However, electrochemical methods have been successfully developed for synthesizing related pyridine derivatives, such as pyridine carboxamides, indicating the potential applicability of this technology. rsc.org

These advanced routes remain an area for future research and development to create more efficient and sustainable pathways to nicotinaldehyde hydrochloride.

Asymmetric Synthesis and Stereoselective Routes to Nicotinaldehyde Hydrochloride Derivatives

The development of asymmetric and stereoselective methods to produce chiral derivatives of nicotinaldehyde is crucial for accessing enantiomerically pure compounds, which are often required in the pharmaceutical industry. Research in this area has focused on diastereoselective and enantioselective approaches that introduce stereocenters in a controlled manner.

One notable strategy involves the use of chiral auxiliaries. For instance, a chiral aminal can be prepared from the condensation of nicotinaldehyde with C2-symmetric chiral diamines. This chiral intermediate then undergoes a diastereoselective 1,4-addition of organocopper reagents to yield 1,4-dihydropyridine-3-carboxaldehydes. A subsequent addition of an organometallic reagent and rearomatization through alkaline oxidation produces chiral pyridyl alcohols with good diastereoselectivity. uni-muenchen.de

Another significant approach is the use of 1,3-dipolar cycloaddition reactions. The reaction of azomethine ylides, generated in situ from the condensation of nicotinaldehyde and an amino acid derivative like N-methyl glycine (B1666218) hydrochloride, with various electron-deficient alkenes (e.g., maleimides, dialkyl fumarates), leads to the diastereoselective synthesis of functionalized 2-pyridylpyrrolidine derivatives, which are analogues of nicotine (B1678760). researchgate.net This method allows for the construction of multiple contiguous stereocenters in a single step.

Furthermore, N-heterocyclic carbenes (NHCs) have been employed as chiral catalysts. In the asymmetric addition of diethylzinc (B1219324) to various arylaldehydes, a pinane-based chiral NHC precursor demonstrated catalytic activity. When nicotinaldehyde was used as the substrate in this transformation, the corresponding chiral secondary alcohol was obtained with moderate enantioselectivity (54% ee). mdpi.com

| Method | Starting Materials | Key Reagent/Catalyst | Product Type | Stereoselectivity |

| Chiral Aminal Strategy | Nicotinaldehyde, Chiral Diamine | Organocopper Reagents | Chiral Pyridyl Alcohols | Good Diastereoselectivity |

| 1,3-Dipolar Cycloaddition | Nicotinaldehyde, N-methyl glycine HCl, Maleimides | Azomethine Ylide (in situ) | Nicotine Analogues | Diastereoselective |

| Asymmetric Alkylation | Nicotinaldehyde, Diethylzinc | Chiral N-Heterocyclic Carbene | Chiral Secondary Alcohols | Moderate Enantioselectivity (54% ee) |

Derivatization Strategies of Nicotinaldehyde Hydrochloride for Advanced Research

Derivatization of nicotinaldehyde hydrochloride is essential for creating diverse molecular scaffolds for applications in drug discovery, materials science, and catalysis. These strategies can be broadly categorized by the site of modification: the pyridine ring or the aldehyde functional group.

The pyridine ring is electron-deficient, which influences its reactivity towards functionalization. beilstein-journals.org While classical electrophilic aromatic substitution is challenging, modern organic chemistry offers several powerful methods for C-H functionalization.

Directed metalation is a key strategy where a functional group on the pyridine ring directs a strong base to deprotonate an adjacent position, creating an organometallic intermediate that can react with various electrophiles. znaturforsch.com For example, using kinetically highly active bases like TMPMgCl·LiCl (a Hauser base) allows for the magnesiation of substituted pyridines at low temperatures, which can then be trapped with electrophiles like DMF to introduce an aldehyde group. znaturforsch.com

A more recent approach involves radical-based pathways that diverge from classical Minisci chemistry. nih.gov One such method uses a dithiophosphoric acid catalyst that, under photochemical conditions, protonates the pyridine, reduces the resulting pyridinium (B92312) ion to a pyridinyl radical, and activates an allylic C-H bond. The resulting radicals then couple with high regioselectivity, offering a novel way to form C(sp²)–C(sp³) bonds. nih.gov

Furthermore, directing-group-free methods for meta-C-H functionalization have been developed to overcome the intrinsic electronic properties of the pyridine ring that typically favor functionalization at the C2, C4, and C6 positions. nih.gov These methods often involve the temporary conversion of the pyridine into a more electron-rich intermediate, enabling regioselective electrophilic functionalization at the meta-position, followed by rearomatization. nih.gov

| Functionalization Strategy | Position(s) Targeted | Key Features |

| Directed Metalation | Ortho to directing group | Utilizes directing groups and strong bases (e.g., LDA, TMP-metal bases) |

| Radical Functionalization | C2/C4 (divergent from Minisci) | Photochemical, organocatalytic, forms pyridinyl radical intermediates |

| Meta-C-H Functionalization | Meta (C3/C5) | Directing-group-free, involves temporary dearomatization/rearomatization sequences |

The aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations. Its high reactivity allows for nucleophilic additions, reductions, oxidations, and condensations.

A fundamental reaction of aldehydes, particularly in aqueous or alcoholic solutions, is the formation of geminal diols (hydrates) or hemiacetals, respectively. nih.gov This reversible reaction can be a critical consideration in analytical methods and reaction conditions.

For analytical purposes and stable derivative formation, aldehydes are commonly reacted with hydrazine-based reagents. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 2-nitrophenylhydrazine (B1229437) (2-NPH) react with aldehydes to form stable hydrazone derivatives. coresta.orgnih.gov These derivatives often have strong UV or visible absorption, facilitating their detection and quantification by HPLC. nih.gov This technique is widely used for the analysis of aldehydes in various matrices. coresta.orgnih.gov

Condensation reactions are also central to modifying the aldehyde group. As mentioned previously, nicotinaldehyde can be condensed with primary amines, such as amino acids or chiral diamines, to form imines or aminals. uni-muenchen.deresearchgate.net These intermediates are key in multicomponent reactions and stereoselective syntheses. researchgate.net

Introducing halogens onto the pyridine ring of nicotinaldehyde derivatives provides a versatile anchor point for further modifications, primarily through cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be difficult. beilstein-journals.org

A more effective strategy is to use a halogen/metal exchange. For instance, a bromopyridine derivative can react with an alkyllithium reagent at low temperatures to undergo a bromine/lithium exchange. znaturforsch.com The resulting lithiated pyridine is a potent nucleophile that can react with various electrophiles.

This lithiated intermediate can also undergo transmetalation with salts like ZnCl₂ to form an organozinc reagent. znaturforsch.com This organozinc species can then participate in palladium-catalyzed Negishi cross-coupling reactions with aryl halides to form new C-C bonds. The remaining halogen on the newly formed biaryl pyridine can subsequently be used in other cross-coupling reactions, such as the Suzuki coupling, allowing for multiple, regioselective functionalizations of the pyridine core. znaturforsch.com

Applications of Nicotinaldehydehydrochloride in Advanced Organic Synthesis

Nicotinaldehyde Hydrochloride as a Versatile Building Block for Complex Heterocyclic Compounds

Nicotinaldehyde hydrochloride is a key starting material in the synthesis of a diverse range of heterocyclic compounds, which are integral to medicinal chemistry and materials science. The pyridine (B92270) nitrogen atom and the aldehyde functionality provide two reactive sites that can be exploited to construct various ring systems.

One notable application is in the Hantzsch pyridine synthesis, a multi-component reaction that allows for the creation of dihydropyridines. For instance, the reaction of nicotinaldehyde with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) can yield 1,4-dihydropyridine (B1200194) derivatives. These compounds are of significant interest due to their biological activities. researchgate.net

Furthermore, nicotinaldehyde is utilized in the synthesis of other heterocyclic systems such as pyrimidines, oxazoles, and pyranopyrroles. For example, it can be condensed with active methylene (B1212753) compounds and various nucleophiles to construct these intricate structures. ethernet.edu.etclockss.org The versatility of nicotinaldehyde as a building block is highlighted by its ability to participate in cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Table 1: Examples of Heterocyclic Compounds Synthesized from Nicotinaldehyde

| Heterocyclic System | Synthetic Method | Key Reactants |

| 1,4-Dihydropyridines | Hantzsch Synthesis | Ethyl acetoacetate, Ammonium acetate |

| Oxazoles | Condensation | Aldehyde cyanohydrin |

| Pyrano[3,4-c]pyrroles | Condensation | Ethyl glycinate, Aromatic amines |

| Tetrahydropyrans | Prins Cyclization | Homoallylic alcohols |

Role of Nicotinaldehyde Hydrochloride in Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Knoevenagel, Wittig)

The aldehyde group in nicotinaldehyde hydrochloride is highly electrophilic, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of the carbon skeletons of complex molecules. organic-chemistry.orgalevelchemistry.co.ukyoutube.com

Aldol Condensation: Nicotinaldehyde can participate in crossed or mixed Aldol condensations, reacting with enolates derived from ketones or other aldehydes. libretexts.orgwikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction leads to the formation of β-hydroxy carbonyl compounds, which can be further dehydrated to yield α,β-unsaturated carbonyl compounds. These products are valuable intermediates in the synthesis of various organic molecules.

Knoevenagel Condensation: This reaction involves the condensation of nicotinaldehyde with compounds containing an active methylene group, such as malonic acid derivatives or cyanoacetic esters, typically in the presence of a weak base. wikipedia.orgnih.govrsc.orgorganic-chemistry.org The Knoevenagel condensation is a powerful tool for the synthesis of substituted alkenes, which are precursors to a wide range of functionalized molecules. The Doebner modification of this reaction, using pyridine as a solvent, can lead to decarboxylation when a carboxylic acid is present in the active methylene compound. wikipedia.orgorganic-chemistry.org

Wittig Reaction: Nicotinaldehyde readily undergoes the Wittig reaction with phosphorus ylides (Wittig reagents). udel.eduwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgdelval.edu This reaction is a highly efficient method for the synthesis of alkenes with a high degree of control over the geometry of the double bond. By choosing the appropriate Wittig reagent, either the (E)- or (Z)-isomer of the resulting alkene can be selectively prepared.

Table 2: Overview of Carbon-Carbon Bond Forming Reactions with Nicotinaldehyde

| Reaction | Reactant Type | Product Type | Key Features |

| Aldol Condensation | Enolates | β-Hydroxy carbonyls, α,β-Unsaturated carbonyls | Forms new C-C single and potentially double bonds. |

| Knoevenagel Condensation | Active methylene compounds | Substituted alkenes | Highly efficient for creating C=C bonds. |

| Wittig Reaction | Phosphorus ylides | Alkenes | Stereoselective formation of C=C bonds. |

Nicotinaldehyde hydrochloride in the Synthesis of Diverse Organic Molecular Architectures

Beyond its role in the synthesis of heterocycles and fundamental carbon-carbon bond formation, nicotinaldehyde hydrochloride is a key precursor for a wide variety of organic molecular architectures. nih.gov Its ability to undergo a multitude of transformations allows for its incorporation into complex, polyfunctional molecules.

For instance, the aldehyde group can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into an imine, each of which opens up new avenues for further synthetic elaboration. The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, further expanding the range of accessible molecular structures.

An example of its utility is in the synthesis of myosmine (B191914) and other nicotine (B1678760) analogs, where it serves as a precursor to γ-ketonitriles through conjugate addition to acrylonitrile. orgsyn.org This demonstrates how nicotinaldehyde can be used to introduce the pyridine moiety into acyclic precursors that can then be cyclized to form more complex alkaloid structures.

Green Synthetic Applications of Nicotinaldehyde Hydrochloride and its Derivatives

In recent years, there has been a significant push towards the development of more environmentally benign chemical processes, a field known as green chemistry. chemijournal.comboehringer-ingelheim.comresearchgate.netnih.gov Nicotinaldehyde and its derivatives are finding applications in this area due to their potential for use in solvent-free reactions, multicomponent reactions, and under catalytic conditions.

For example, Knoevenagel condensations involving nicotinaldehyde can be carried out under solvent-free conditions or in water, reducing the reliance on volatile organic solvents. rsc.org The use of solid acid or base catalysts that can be easily recovered and reused also contributes to the green credentials of these reactions. Furthermore, multi-component reactions, such as the Hantzsch synthesis, are inherently atom-economical as they combine multiple reactants in a single step to form a complex product with minimal waste. researchgate.net

The development of catalytic processes that utilize nicotinaldehyde is an active area of research. For instance, the use of biocatalysts or organocatalysts can lead to milder reaction conditions and improved selectivity, further aligning the use of this versatile building block with the principles of green chemistry. libretexts.org

Utility in Total Synthesis and Synthetic Strategies toward Natural Product Analogs

The total synthesis of natural products is a driving force for innovation in organic chemistry. nih.govcnrs.frnih.govscribd.compurdue.edu Nicotinaldehyde hydrochloride, as a readily available and highly functionalized building block, plays a role in the synthesis of natural products and their analogs. The pyridine moiety is a common feature in many biologically active natural products, particularly alkaloids.

Synthetic strategies often involve the use of nicotinaldehyde to introduce this key structural motif. For example, in the synthesis of analogs of the alkaloid halfordinol, a modified procedure involving the condensation of an aromatic aldehyde like nicotinaldehyde has been employed. ethernet.edu.et By strategically incorporating nicotinaldehyde into a synthetic route, chemists can efficiently construct complex molecular architectures that mimic or improve upon the biological activity of natural products. The ability to modify the structure of natural product analogs by using derivatives of nicotinaldehyde allows for the exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents.

Interactions of Nicotinaldehydehydrochloride Within Molecular and Biological Systems

Molecular Recognition and Binding Studies of Nicotinaldehyde Hydrochloride

The ability of nicotinaldehyde hydrochloride to interact with biological systems is fundamentally governed by the principles of molecular recognition. These processes involve a complex interplay of non-covalent forces that dictate the specificity and strength of its binding to molecular targets.

Characterization of Non-Covalent Interactions: Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions

While specific experimental studies detailing the non-covalent interaction profile of nicotinaldehyde hydrochloride are not extensively available, its molecular structure allows for several types of interactions. The pyridine (B92270) ring and the aldehyde group are key features that determine its capacity for hydrogen bonding, van der Waals forces, and electrostatic interactions.

The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors, forming hydrogen bonds with donor groups on interacting molecules. The aromatic pyridine ring can also participate in π-π stacking interactions, a form of van der Waals force, with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. nih.gov

Electrostatic interactions are also critical, particularly given the hydrochloride salt form of the compound. The positively charged pyridinium (B92312) ion can engage in favorable electrostatic interactions with negatively charged residues or domains on biomolecules. Computational studies on related molecules have highlighted the significant role of electrostatic contributions to binding energies. aboutnad.com

A summary of potential non-covalent interactions involving Nicotinaldehyde is presented below:

| Interaction Type | Potential Functional Groups Involved on Nicotinaldehyde | Interacting Partners in Biological Systems |

| Hydrogen Bonding | Pyridine Nitrogen, Aldehyde Oxygen | Amino acid side chains (e.g., Ser, Thr, Tyr), peptide backbone, nucleobases |

| Van der Waals Forces | Entire molecule, particularly the aromatic pyridine ring | Aromatic amino acid side chains, hydrophobic pockets in proteins, lipid acyl chains |

| Electrostatic Interactions | Positively charged pyridinium ion | Negatively charged amino acid side chains (e.g., Asp, Glu), phosphate (B84403) backbone of nucleic acids |

Ligand-Receptor Interactions at a Fundamental Molecular Level

At a fundamental level, the interaction of a ligand like nicotinaldehyde with a receptor involves the ligand fitting into a specific binding site on the receptor. This binding is a dynamic process governed by the free energy change of the system. researchgate.net The specificity of this interaction is determined by the geometric and chemical complementarity between the ligand and the binding site. researchgate.net For a productive interaction to occur, the various non-covalent interactions must collectively overcome the entropic penalty of binding.

While specific receptor targets for nicotinaldehyde have not been fully elucidated in all contexts, its role as a precursor in NAD biosynthesis suggests interactions with enzymes within this pathway. The binding to the active site of an enzyme would involve a precise arrangement of the aforementioned non-covalent interactions, leading to the stabilization of the enzyme-substrate complex.

Investigations of Nicotinaldehyde Hydrochloride Interactions with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids) in vitro

The biological effects of nicotinaldehyde hydrochloride are mediated through its interactions with various classes of biomolecules. In vitro studies provide a controlled environment to characterize these interactions.

While specific in vitro binding studies with a wide array of biomolecules are not extensively documented for nicotinaldehyde, its known metabolic fate provides insights into its protein interactions. As a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), nicotinaldehyde is processed by enzymes in the Preiss-Handler pathway. This inherently means it interacts with the active sites of these enzymes, such as nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov

The interaction of aldehydes with proteins can also lead to the formation of covalent adducts, particularly with reactive amino acid side chains like lysine (B10760008) and cysteine. researchgate.net Spectroscopic studies on other aldehydes have shown that their binding can induce conformational changes in proteins. nih.govnih.gov

Interactions with nucleic acids are also plausible. The planar aromatic ring of nicotinaldehyde could potentially intercalate between the base pairs of DNA or RNA, a common interaction mode for flat aromatic molecules. nih.govrsc.org Furthermore, the positive charge of the pyridinium ion could facilitate electrostatic interactions with the negatively charged phosphate backbone of nucleic acids.

Regarding lipids, the amphipathic nature of nicotinaldehyde, possessing both a polar aldehyde group and a less polar pyridine ring, suggests it could interact with lipid membranes. nih.gov It might partition into the membrane interface, with the polar group oriented towards the aqueous phase and the aromatic ring interacting with the hydrophobic acyl chains of the lipids. Such interactions can potentially alter membrane properties.

Spectroscopic Probes of Conformational Changes upon Binding

Spectroscopic techniques are powerful tools for detecting conformational changes in biomolecules upon ligand binding. Techniques such as circular dichroism (CD) and fluorescence spectroscopy can provide valuable information.

For instance, a change in the CD spectrum of a protein upon the addition of nicotinaldehyde would indicate alterations in its secondary or tertiary structure. nih.gov Fluorescence quenching experiments, where the intrinsic fluorescence of a protein (typically from tryptophan residues) is monitored in the presence of a ligand, can reveal binding affinities and potential changes in the local environment of the fluorophore. nih.gov

Elucidation of Modulatory Effects on Molecular Pathways

A significant body of research has elucidated the modulatory effects of nicotinaldehyde on the molecular pathways of NAD biosynthesis. In human leukemia cells, nicotinaldehyde has been identified as a novel precursor for NAD synthesis. nih.gov

Specifically, nicotinaldehyde supplementation can replenish intracellular NAD levels that have been depleted by inhibitors of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. nih.gov This replenishment occurs through the conversion of nicotinaldehyde to nicotinic acid (NA), which then enters the Preiss-Handler pathway to produce NAD. nih.gov

This modulatory effect has profound consequences on cellular metabolism and survival. By restoring NAD levels, nicotinaldehyde can prevent the downstream effects of NAD depletion, which include:

Oxidative stress nih.gov

Mitochondrial dysfunction nih.gov

ATP depletion nih.gov

The ability of nicotinaldehyde to bypass the NAMPT-dependent pathway highlights the complexity and plasticity of NAD metabolism.

Systems-Level Biological Network Analysis Involving Nicotinaldehyde Hydrochloride

A systems-level perspective is essential to understand the full impact of nicotinaldehyde hydrochloride on biological processes. This involves analyzing its role within the broader context of metabolic and signaling networks. mdpi.comnih.gov

The primary network in which nicotinaldehyde has been implicated is the NAD metabolome. nih.govnih.gov The NAD metabolome is a complex network of interconnected pathways responsible for the synthesis, utilization, and recycling of NAD. aboutnad.comepfl.ch NAD is a critical coenzyme in redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). mdpi.com

The identification of nicotinaldehyde as an alternative NAD precursor demonstrates the robustness of the NAD metabolic network. nih.gov When one pathway is inhibited, the cell can potentially utilize alternative precursors and pathways to maintain NAD homeostasis. This has significant implications for therapeutic strategies that target NAD metabolism, such as the use of NAMPT inhibitors in cancer therapy. The presence of nicotinaldehyde in the tumor microenvironment can blunt the efficacy of such inhibitors. nih.gov

The table below summarizes the key molecular and systemic interactions of Nicotinaldehyde discussed in this article.

| Interaction Level | Interacting Partners/Pathways | Key Findings and Implications |

| Molecular Recognition | Enzymes, Receptors | Binding is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. |

| Biomolecular Interactions | Proteins (e.g., NAPRT), potentially Nucleic Acids and Lipids | Acts as a substrate for enzymes in the NAD biosynthesis pathway. Potential for non-covalent interactions with nucleic acids and lipids. |

| Molecular Pathways | NAD Biosynthesis (Preiss-Handler Pathway) | Replenishes intracellular NAD pools, counteracting the effects of NAMPT inhibitors and preventing downstream cellular stress. |

| Biological Networks | NAD Metabolome | Highlights the complexity and redundancy of the NAD metabolic network, with implications for cancer therapy. |

Advanced Analytical Techniques for Studying Molecular Interactions

The study of molecular interactions is fundamental to understanding the biological activity of compounds such as Nicotinaldehyde hydrochloride. A suite of advanced analytical techniques allows for the precise measurement of these interactions in terms of kinetics, thermodynamics, and binding forces. These methods provide invaluable data for drug design and the elucidation of biochemical pathways.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. bioradiations.com The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin film of gold. researchgate.net When a biomolecule (the ligand) is immobilized on this surface, and a potential binding partner (the analyte, such as Nicotinaldehyde hydrochloride) is flowed over it, the binding event causes a change in the local refractive index, which is detected as a shift in the SPR angle. researchgate.net This change is proportional to the mass of the analyte bound to the ligand.

A typical SPR experiment generates a sensorgram, a plot of the SPR response against time, which can be divided into three phases:

Association: The analyte is flowed over the ligand-coated surface, and the binding is observed as an increase in the SPR signal.

Equilibrium: The system reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation: A buffer is flowed over the surface to wash away the analyte, and the decrease in the SPR signal corresponds to the dissociation of the analyte from the ligand.

From the sensorgram, key kinetic parameters can be determined, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (KD), a measure of the binding affinity. bioradiations.com

While specific SPR studies on Nicotinaldehyde hydrochloride are not prevalent in the literature, this technique is well-suited for investigating its interactions with potential biological targets. For instance, if Nicotinaldehyde hydrochloride is hypothesized to inhibit an enzyme, the enzyme could be immobilized on the sensor chip, and the binding kinetics of Nicotinaldehyde hydrochloride could be measured. The aldehyde group of Nicotinaldehyde hydrochloride could also be utilized for covalent coupling to a hydrazide-modified sensor surface, allowing it to act as the ligand to probe for interacting proteins. sprpages.nl

Hypothetical SPR Data for Nicotinaldehyde Hydrochloride Interaction

| Parameter | Value | Description |

|---|---|---|

| Association Rate (ka) | 1 x 105 M-1s-1 | Rate of complex formation |

| Dissociation Rate (kd) | 1 x 10-3 s-1 | Rate of complex decay |

| Affinity (KD) | 10 nM | Strength of the binding interaction |

Atomic Force Microscopy (AFM) for Biomolecular Interactions

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale and measure the forces between a sharp probe and a sample. nih.gov This capability makes AFM a unique tool for studying biomolecular interactions at the single-molecule level. parksystems.comaimspress.com In a typical AFM force spectroscopy experiment, a molecule of interest (e.g., a receptor) is attached to the AFM tip, and another molecule (e.g., a ligand like Nicotinaldehyde hydrochloride) is immobilized on a substrate. The tip is then brought into contact with the surface and subsequently retracted. If a binding event occurs between the two molecules, a downward deflection of the cantilever is observed as the tip is pulled away, until the force is sufficient to rupture the bond. The magnitude of this unbinding force provides information about the strength of the interaction. parksystems.comrsc.org

AFM can provide insights into:

Binding forces: Directly measuring the forces of single molecular interactions.

Binding probability: Determining the likelihood of a binding event occurring.

Kinetic parameters: By varying the pulling speed, information about the energy landscape of the interaction and the off-rate (koff) can be obtained.

For a small molecule like Nicotinaldehyde hydrochloride, AFM could be employed to probe its interaction with a target protein immobilized on a surface. The AFM tip could be functionalized with Nicotinaldehyde hydrochloride, and force-distance curves would be recorded as the tip approaches and retracts from the protein. The detection of specific unbinding events would confirm the interaction and provide a measure of its force. This single-molecule approach can reveal details about the binding that are often obscured in ensemble measurements. rsc.org

Potential AFM Force Spectroscopy Parameters for Nicotinaldehyde Hydrochloride

| Parameter | Potential Finding | Implication for Interaction |

|---|---|---|

| Unbinding Force | Tens to hundreds of piconewtons (pN) | Strength of the non-covalent bond |

| Loading Rate Dependence | Varies with pulling speed | Provides insight into the energy barrier of dissociation |

| Binding Specificity | Reduction in binding events with a blocking agent | Confirms the specific nature of the interaction |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. wikipedia.orgmalvernpanalytical.com This allows for the determination of the complete thermodynamic profile of a molecular interaction. nih.gov An ITC experiment involves the stepwise injection of a solution of one molecule (the ligand, e.g., Nicotinaldehyde hydrochloride) into a sample cell containing a solution of its binding partner (the macromolecule). wikipedia.org The heat released or absorbed upon binding is measured by a sensitive calorimeter.

The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule. This binding isotherm can be analyzed to determine:

Binding Affinity (KD): The concentration of ligand at which half of the macromolecule's binding sites are occupied. harvard.edu

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the macromolecule. harvard.edu

Enthalpy Change (ΔH): The heat released or absorbed during the binding event. nih.gov

Entropy Change (ΔS): Calculated from the binding affinity and enthalpy, providing insight into the changes in disorder of the system upon binding. harvard.edu

ITC is a powerful tool for understanding the driving forces behind a molecular interaction. For Nicotinaldehyde hydrochloride, ITC could be used to characterize its binding to a target protein by titrating the compound into a solution of the protein. The thermodynamic parameters obtained would reveal whether the binding is driven by favorable enthalpy changes (e.g., from hydrogen bonding and van der Waals interactions) or by favorable entropy changes (e.g., from the release of water molecules from the binding interface). nih.gov

Illustrative Thermodynamic Profile from an ITC Experiment

| Thermodynamic Parameter | Symbol | Example Value | Interpretation |

|---|---|---|---|

| Binding Affinity | KD | 1 µM | Moderate affinity interaction |

| Enthalpy Change | ΔH | -5 kcal/mol | Exothermic reaction, favorable enthalpically |

| Entropy Change | TΔS | +2 kcal/mol | Favorable entropic contribution |

| Gibbs Free Energy Change | ΔG | -7 kcal/mol | Spontaneous binding process |

Computational Approaches to Biological Interactions of Nicotinaldehyde hydrochloride

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting and analyzing the interactions of molecules like Nicotinaldehyde hydrochloride at an atomic level. These in silico techniques complement experimental data by providing insights into the electronic structure and binding modes of the compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like nicotinaldehyde derivatives, DFT calculations can be used to optimize the molecular geometry and determine various electronic properties. researchgate.netnih.gov A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net For a series of newly synthesized nicotinaldehyde derivatives, DFT analysis revealed HOMO-LUMO band gaps in the range of 0.14947–0.15888 eV. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjscimedcentral.com This method is widely used in drug discovery to predict how a small molecule, such as a derivative of nicotinic acid or nicotinaldehyde, binds to the active site of a target protein. researchgate.netresearchgate.net The docking process involves sampling a large number of possible conformations of the ligand in the binding site and scoring them based on their predicted binding affinity. nih.gov Studies on nicotinaldehyde derivatives have shown stable and strong interactions with biological targets. researchgate.net The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction. nih.gov

Summary of Computational Findings for Nicotinaldehyde Derivatives

| Computational Method | Key Findings | Significance in Biological Interactions |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap determination. | Provides insights into chemical reactivity and stability. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Elucidates potential mechanisms of action and guides lead optimization. |

Nicotinaldehyde Hydrochloride in Advanced Materials Science and Polymer Chemistry Research

Nicotinaldehyde hydrochloride, a chemical compound featuring a pyridine ring functionalized with an aldehyde group, is emerging as a versatile precursor and building block in the fields of advanced materials science and polymer chemistry. Its unique combination of a reactive aldehyde moiety and a heterocyclic aromatic system offers significant potential for the development of novel functional materials, complex polymeric architectures, and sophisticated nanomaterials. This article explores the multifaceted applications of nicotinaldehyde hydrochloride in these cutting-edge research areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.